molecular formula C27H28Cl2N2O5 B12497331 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12497331
M. Wt: 531.4 g/mol
InChI Key: CJHKTCAIICVPEL-UHFFFAOYSA-N
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Description

5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzyl ether derivative, followed by the introduction of the chloro and ethoxy groups. The final step involves the coupling of the morpholinyl benzoic acid moiety with the benzyl ether derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl ether derivatives and morpholinyl benzoic acids. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28Cl2N2O5

Molecular Weight

531.4 g/mol

IUPAC Name

5-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C27H28Cl2N2O5/c1-2-35-25-14-18(13-23(29)26(25)36-17-19-5-3-4-6-22(19)28)16-30-20-7-8-24(21(15-20)27(32)33)31-9-11-34-12-10-31/h3-8,13-15,30H,2,9-12,16-17H2,1H3,(H,32,33)

InChI Key

CJHKTCAIICVPEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OCC4=CC=CC=C4Cl

Origin of Product

United States

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